molecular formula C16H18N2O2 B15043640 N-(4-{[(4-methoxyphenyl)methyl]amino}phenyl)acetamide

N-(4-{[(4-methoxyphenyl)methyl]amino}phenyl)acetamide

Cat. No.: B15043640
M. Wt: 270.33 g/mol
InChI Key: KZCBBFFYXWZZOU-UHFFFAOYSA-N
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Description

N-(4-{[(4-Methoxyphenyl)methyl]amino}phenyl)acetamide is a synthetic organic compound designed for chemical and pharmaceutical research applications. This molecule features a acetamide core linked to a complex aromatic amine structure, making it a candidate for various investigative pathways. Compounds with similar acetanilide and phenylacetamide substructures are frequently utilized in medicinal chemistry as key intermediates or building blocks for the synthesis of more complex molecules . This substance is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers can rely on our supply for high-quality, consistent material to support their experimental work.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

N-[4-[(4-methoxyphenyl)methylamino]phenyl]acetamide

InChI

InChI=1S/C16H18N2O2/c1-12(19)18-15-7-5-14(6-8-15)17-11-13-3-9-16(20-2)10-4-13/h3-10,17H,11H2,1-2H3,(H,18,19)

InChI Key

KZCBBFFYXWZZOU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NCC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-methoxyphenyl)methyl]amino}phenyl)acetamide typically involves the reaction of 4-methoxybenzylamine with 4-nitroacetophenone, followed by reduction of the nitro group to an amine. The final step involves acetylation of the amine group to form the acetamide. Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and acetic anhydride for acetylation .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts and controlled reaction conditions to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-methoxyphenyl)methyl]amino}phenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the nitro group would yield an amine .

Scientific Research Applications

N-(4-{[(4-methoxyphenyl)methyl]amino}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(4-methoxyphenyl)methyl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-(4-Methoxyphenyl)acetamide (CAS 51-66-1)
  • Structure : Simplest analogue with a direct 4-methoxyphenyl group on the acetamide nitrogen.
  • Properties : Lower molecular weight (179.21 g/mol ), higher solubility in polar solvents due to reduced steric hindrance.
  • Applications : Used as a precursor in analgesic and antipyretic drug synthesis .
N-(4-{[(4-Ethoxyphenyl)methyl]amino}phenyl)acetamide
  • Structure : Ethoxy group replaces methoxy on the benzyl substituent.
  • Impact : Increased lipophilicity (logP ~2.8 vs. ~2.3 for methoxy) and altered metabolic stability due to the larger alkoxy group .
2-(4-Hydroxyphenyl)-N-(4-methoxyphenyl)acetamide (19s in )
  • Structure: Hydroxyphenyl group replaces benzylamino substituent.

Sulfonamide vs. Benzylamino Derivatives

N-{4-[(4-Methoxybenzyl)sulfamoyl]phenyl}acetamide ()
  • Structure: Sulfamoyl linker instead of benzylamino group.
  • Applications : Explored in antimicrobial and enzyme inhibition studies .
N-(((4-Methoxyphenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide (6b in )
  • Structure: Sulfonylmethyl group with methoxyphenyl and methyl(phenyl)amino substituents.
  • Synthesis : Fe(III)-catalyzed N-amidomethylation, yielding a white solid (m.p. 112–113°C).
  • Comparison: Sulfonyl groups enhance thermal stability but reduce membrane permeability compared to benzylamino derivatives .

Halogenated and Electron-Withdrawing Substituents

N-(((4-Chlorophenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide (6c in )
  • Structure : Chlorine substituent on the phenyl ring.
  • Impact : Electron-withdrawing Cl increases melting point (134–135°C) and may improve binding to hydrophobic protein pockets .
N-(4-{[(4-Cyanophenyl)methyl]amino}phenyl)acetamide (Hypothetical)
  • Predicted Structure: Cyano group replaces methoxy.
N-(4-Methoxyphenyl)acetamide Derivatives in Radiotherapy
  • Compound 19s () : Exhibited moderate efficacy as a radiosensitizer (47.1% yield), suggesting methoxy groups enhance tumor-targeting via improved lipophilicity .
Antimicrobial Activity
  • 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide (): Synthesized for antimicrobial applications, leveraging the thioether and amide motifs for bacterial membrane disruption .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituent
N-(4-{[(4-Methoxyphenyl)methyl]amino}phenyl)acetamide C₁₆H₁₈N₂O₂ 270.33 Not reported 4-Methoxybenzylamino
N-(4-Methoxyphenyl)acetamide C₉H₁₁NO₂ 179.21 135–137 4-Methoxyphenyl
N-{4-[(4-Methoxybenzyl)sulfamoyl]phenyl}acetamide C₁₆H₁₈N₂O₄S 334.39 Not reported Sulfamoyl, 4-methoxybenzyl
2-(4-Hydroxyphenyl)-N-(4-methoxyphenyl)acetamide C₁₅H₁₅NO₃ 257.29 Not reported 4-Hydroxyphenyl

Biological Activity

N-(4-{[(4-methoxyphenyl)methyl]amino}phenyl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the compound's biological activity, synthesizing findings from various studies, and includes data tables and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is C10H13NO2C_{10}H_{13}NO_2. The compound features a methoxy group attached to a phenyl ring, which is known to influence its biological activity.

Antioxidant Activity

Research has demonstrated that derivatives of N-(4-methoxyphenyl)acetamide exhibit notable antioxidant properties. For instance, compounds synthesized from similar structures have shown DPPH radical scavenging activity significantly higher than that of ascorbic acid, a well-known antioxidant. The DPPH assay results indicate that certain derivatives possess antioxidant activity approximately 1.37 times greater than ascorbic acid .

Anticancer Activity

This compound has been evaluated for its anticancer properties against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay results indicated that this compound exhibits higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting selective action against certain cancer types .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AU-8719.6Topoisomerase inhibition
Compound BMDA-MB-23130.5Apoptosis induction via annexin V-FITC
Compound CMDA-MB-23122.0Microtubule disruption

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Studies indicate that derivatives display significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 µg/mL, showcasing their potential as effective antimicrobial agents .

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundPathogenMIC (µg/mL)% Biofilm Inhibition
Compound DS. aureus0.2580.69
Compound EE. coli0.2275.00
Compound FK. pneumonia0.3077.52

Case Studies

  • Case Study on Anticancer Effects : A study evaluated the effects of a related compound on MDA-MB-231 cells and found a significant increase in apoptosis markers, indicating that the compound could induce programmed cell death effectively . This suggests potential for therapeutic applications in breast cancer treatment.
  • Case Study on Antimicrobial Properties : Another investigation focused on the antibacterial effects of N-(4-methoxyphenyl)acetamide derivatives against biofilm-forming bacteria, revealing substantial inhibition rates compared to standard antibiotics like ciprofloxacin . This highlights the potential for these compounds in treating infections associated with biofilms.

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